2-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-3-methyl-4(3H)-quinazolinone
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Overview
Description
2-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-3-methyl-4(3H)-quinazolinone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and is further modified with a benzodioxole moiety and a sulfanyl group.
Preparation Methods
The synthesis of 2-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-3-methyl-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. One common synthetic route includes the condensation of anthranilic acid with formamide to form the quinazolinone structure. The benzodioxole moiety can be introduced through a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the quinazolinone intermediate. The sulfanyl group is then attached via a thiolation reaction, often using thiol reagents under basic conditions .
Chemical Reactions Analysis
2-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the quinazolinone core or the benzodioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and benzodioxole rings, allowing for further functionalization. Common reagents used in these reactions include palladium catalysts for hydrogenation, oxidizing agents like hydrogen peroxide, and nucleophiles such as thiols
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Preliminary studies suggest potential anticancer properties, making it a candidate for drug development.
Industry: Its unique structural features make it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism by which 2-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-3-methyl-4(3H)-quinazolinone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its quinazolinone core and benzodioxole moiety. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-3-methyl-4(3H)-quinazolinone include:
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid: Shares the benzodioxole moiety but differs in the core structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole group and is studied for anticancer properties.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid: Another compound with a benzodioxole moiety, showing potential in antitumor applications .
These compounds highlight the versatility and potential of the benzodioxole moiety in drug development and other scientific applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-19-16(20)12-4-2-3-5-13(12)18-17(19)23-9-11-6-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVIINRFNCLMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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